molecular formula C7H7ClINO B8730750 2-Chloro-5-ethoxy-4-iodopyridine CAS No. 877133-33-0

2-Chloro-5-ethoxy-4-iodopyridine

Cat. No.: B8730750
CAS No.: 877133-33-0
M. Wt: 283.49 g/mol
InChI Key: DQUKZKQWTLBMSF-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-iodopyridine is a halogenated pyridine derivative characterized by a chloro group at position 2, an ethoxy group at position 5, and an iodine atom at position 2. This compound is part of a broader class of substituted pyridines, which are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

CAS No.

877133-33-0

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

2-chloro-5-ethoxy-4-iodopyridine

InChI

InChI=1S/C7H7ClINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3

InChI Key

DQUKZKQWTLBMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Chloro-5-ethoxy-4-iodopyridine with structurally related pyridine derivatives, highlighting key differences in substituents and their implications:

Compound Name Substituents (Position) Key Properties/Applications Reference(s)
This compound Cl (2), OEt (5), I (4) Potential cross-coupling precursor; limited commercial data
5-Chloro-2-fluoro-4-iodopyridine F (2), Cl (5), I (4) Higher electronegativity (F vs. OEt); radioimaging applications
2-Chloro-4-iodo-6-methylpyridine Cl (2), I (4), Me (6) Increased steric hindrance (Me at 6); altered reactivity in catalysis
2,5-Dichloro-4-iodopyridine Cl (2,5), I (4) Enhanced electrophilicity; toxicity concerns (harmful via inhalation/skin)
2-Chloro-5-iodo-4-methylpyridine Cl (2), I (5), Me (4) Substituent positional isomerism; divergent reactivity in substitution reactions
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (OEt) in the target compound is electron-donating, which may stabilize intermediates in nucleophilic aromatic substitution compared to electron-withdrawing groups like nitro (–NO₂) or fluoro (–F) .
  • Halogen Reactivity : Iodo substituents (vs. bromo or chloro) enhance suitability for metal-catalyzed cross-coupling due to lower bond dissociation energy .

Physicochemical Properties

  • Lipophilicity: The ethoxy group increases lipophilicity (logP) compared to hydrophilic groups like –NH₂ or –NO₂, impacting membrane permeability in drug design .
  • Thermal Stability : Iodo-substituted pyridines generally exhibit lower thermal stability than their chloro or fluoro counterparts due to weaker C–I bonds .

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-ethoxy-4-iodopyridine, and what methodological considerations are critical for achieving high purity?

  • Methodological Answer : Common routes involve sequential halogenation and etherification. For example, starting from pyridine derivatives, iodination at the 4-position can be achieved via directed ortho-metalation or electrophilic substitution. The ethoxy group at the 5-position is typically introduced using nucleophilic substitution (e.g., Williamson ether synthesis) under controlled basic conditions. Critical considerations include:
  • Temperature control to minimize side reactions (e.g., dehalogenation or over-iodination).
  • Solvent selection (e.g., DMF or THF) to enhance reactivity and solubility.
  • Purification : Recrystallization from ethanol or column chromatography is recommended for high purity (>98%). Purity validation via HPLC or GC-MS is essential, as residual solvents or unreacted intermediates are common impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show deshielding due to electron-withdrawing substituents.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 284.9 (calculated for C₇H₆ClINO₂).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include bond angles (e.g., C-I bond length ~2.09 Å) and torsional angles to confirm regiochemistry .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste disposal : Segregate halogenated waste in designated containers for professional treatment. Neutralize acidic or basic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of ethoxy group introduction in this compound synthesis?

  • Methodological Answer :
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxide ion availability.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require lower temperatures to avoid decomposition.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate the desired regioisomer. DFT calculations can predict transition-state energies to guide optimization .

Q. What methodologies are suitable for identifying and quantifying synthetic byproducts or degradation products of this compound?

  • Methodological Answer :
  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Detect chlorine/iodine isotopic patterns for identification.
  • Degradation studies : Expose the compound to accelerated conditions (heat, light, humidity) and analyze stability via NMR or IR. Common degradation pathways include de-iodination or ethoxy hydrolysis .

Q. How should researchers address discrepancies between computational reactivity predictions and experimental data for this compound?

  • Methodological Answer :
  • Model validation : Cross-check computational (e.g., DFT, MD simulations) results with experimental spectroscopic data. Adjust basis sets or solvation models to improve accuracy.
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å in crystallographic data) and computational approximations.
  • Multi-method corroboration : Combine X-ray diffraction, NMR, and kinetic studies to resolve contradictions. Document methodological limitations transparently .

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